ノルエチンドロン酢酸塩

概要

説明

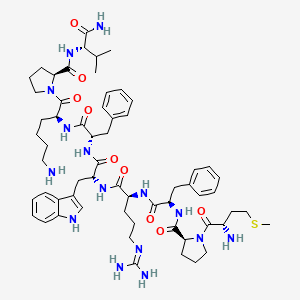

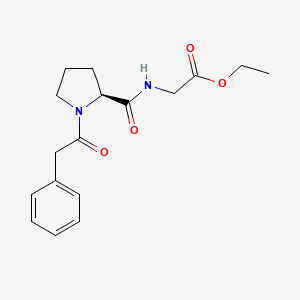

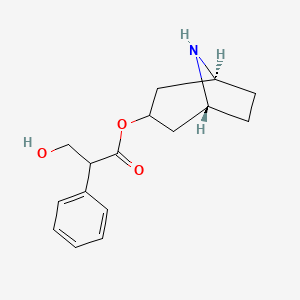

ノレチンドロン酢酸エステルは、19-ノルテストステロン誘導体である合成プロゲステロンです。 それは、ホルモン避妊薬、閉経期ホルモン療法、および子宮内膜症や不正出血などの婦人科疾患の治療に広く使用されています 。 この化合物は天然のプロゲステロンの効果を模倣し、月経周期を調節し、妊娠を予防します .

2. 製法

合成経路と反応条件: ノレチンドロン酢酸エステルの製法は、一般的に19-ノル-4-アンドロステンジオンを出発原料として開始します。 合成には、いくつかの重要なステップが含まれます。

保護: ヒドロキシル基は、不要な反応を防ぐために保護されます。

エチニル化: 保護された中間体は、エチニル基を導入するためにエチニル化されます。

加水分解: 保護基は、加水分解によって除去されます。

工業的製造方法: ノレチンドロン酢酸エステルの工業的製造は、同様のステップに従いますが、大規模製造に最適化されています。 このプロセスには、ジクロロエタンなどの溶媒と4-ジメチルアミノピリジンなどの触媒を使用し、反応効率と収率を高めます .

科学的研究の応用

Norethindrone acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying steroid chemistry and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Extensively used in hormonal contraceptives, menopausal hormone therapy, and treatment of gynecological disorders

Industry: Utilized in the production of various pharmaceutical formulations.

作用機序

ノレチンドロン酢酸エステルは、プロゲステロンなどのプロゲステロンの生体標的であるプロゲステロン受容体の作動薬として作用します。 エストロゲンで準備された子宮内膜に分泌変化を誘発し、排卵を抑制し、精子の侵入を防ぐために頸管粘液を変更します 。 それは体内ですばやく脱アセチル化されてノレチンドロンになり、プロゲステロン効果を発揮します .

6. 類似の化合物との比較

ノレチンドロン酢酸エステルは、しばしばレボノルゲストレルやエチニルエストラジオルなどの他のプロゲステロンと比較されます。 レボノルゲストレルとは異なり、ノレチンドロン酢酸エステルはエチニルエストラジオルへの部分的な変換があり、そのエストロゲン活性に影響を与える可能性があります 。 また、子宮内膜への強い影響という点でユニークであり、子宮内膜過形成の治療に特に効果的です .

類似の化合物:

- レボノルゲストレル

- エチニルエストラジオル

- ノレチノドレル

- リネストレノール

ノレチンドロン酢酸エステルは、その特異的な薬物動態特性と、避妊と治療的用途における二重の役割によって際立っています。

生化学分析

Biochemical Properties

Norethindrone acetate is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins . It is further classified as a second-generation progestin, along with levonorgestrel and its derivatives, and is the active form of several other progestins including norethynodrel and lynestrenol . Norethindrone acetate mimics the actions of endogenous progesterone, albeit with a greater potency .

Cellular Effects

Norethindrone acetate induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Molecular Mechanism

Norethindrone acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity . The medication is a prodrug of norethindrone in the body .

Temporal Effects in Laboratory Settings

The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Norethindrone acetate also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, it is known that long-term use of Norethindrone acetate is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .

Metabolic Pathways

Norethindrone acetate is metabolized mainly by CYP3A4 in the liver . It is also metabolized by 5α- / 5β-reductase, 3α- / 3β-HSD, and aromatase .

Transport and Distribution

Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . The volume of distribution of norethindrone is about 4 L/kg .

Subcellular Localization

Specific information on the subcellular localization of Norethindrone acetate was not found in the search results. As a progestin, it is known to bind to progesterone receptors which are typically located in the cell nucleus .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of norethindrone acetate typically begins with 19-nor-4-androstenedione as the starting material. The synthesis involves several key steps:

Protection: The hydroxyl group is protected to prevent unwanted reactions.

Ethynylation: The protected intermediate undergoes ethynylation to introduce an ethynyl group.

Hydrolysis: The protective group is removed through hydrolysis.

Esterification: The final step involves esterification with acetic anhydride to form norethindrone acetate.

Industrial Production Methods: The industrial production of norethindrone acetate follows similar steps but is optimized for large-scale manufacturing. The process involves the use of solvents like dichloroethane and catalysts such as 4-dimethylaminopyridine to enhance reaction efficiency and yield .

化学反応の分析

反応の種類: ノレチンドロン酢酸エステルは、次のようなさまざまな化学反応を起こします。

酸化: 対応するケトンを形成するために酸化することができます。

還元: 還元反応は、アルコール形に逆変換することができます。

置換: 特にアセチル基において、求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

主な生成物:

酸化: ケトンを生成します。

還元: アルコールを生成します。

4. 科学研究における用途

ノレチンドロン酢酸エステルは、科学研究において幅広い用途があります。

化学: ステロイド化学と合成方法論の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスとホルモン調節への影響について調査されています。

類似化合物との比較

- Levonorgestrel

- Ethinyl estradiol

- Norethynodrel

- Lynestrenol

Norethindrone acetate stands out due to its specific pharmacokinetic properties and its dual role in contraception and therapeutic applications.

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023381 | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-98-9 | |

| Record name | Norethisterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norethisterone acetate exert its effects in the body?

A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.

Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?

A2: Binding to progesterone receptors can lead to a cascade of events, including:

- Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []

- Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]

- Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]

Q3: What is the molecular formula and weight of norethisterone acetate?

A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.

Q4: Is there any spectroscopic data available for norethisterone acetate?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []

Q5: How stable is norethisterone acetate under different storage conditions?

A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]

Q6: How is norethisterone acetate absorbed and distributed in the body?

A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.

Q7: What is the metabolic fate of norethisterone acetate?

A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]

Q8: What factors can influence the pharmacokinetics of norethisterone acetate?

A8: Various factors can influence its pharmacokinetics, including:

- Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []

- Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]

- Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]

Q9: What are the main clinical applications of norethisterone acetate?

A9: Norethisterone acetate is primarily used for:

- Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]

- Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]

- Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]

Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?

A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.

Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?

A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]

Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?

A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []

Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?

A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.

Q14: Is there any information available on the environmental impact of norethisterone acetate?

A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.

Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?

A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。